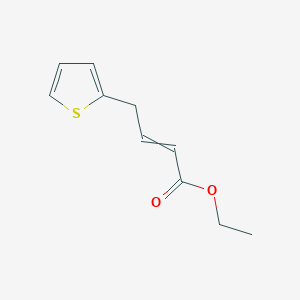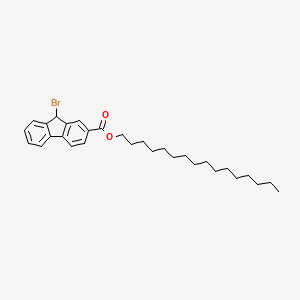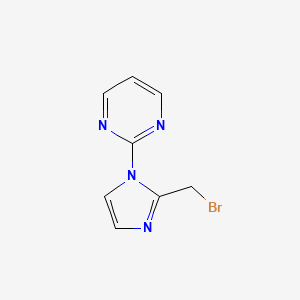
N,O-Di(methylcarbamoyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,O-Di(methylcarbamoyl)hydroxylamine is a chemical compound known for its unique structure and reactivity It is a derivative of hydroxylamine, where both the nitrogen and oxygen atoms are substituted with methylcarbamoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,O-Di(methylcarbamoyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base to neutralize the by-products . Another method involves the use of carbonyldiimidazole as an acylation agent, which provides an eco-friendly route to synthesize carbamates .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The crude product is then purified through recrystallization or distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,O-Di(methylcarbamoyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamines .
Wissenschaftliche Forschungsanwendungen
N,O-Di(methylcarbamoyl)hydroxylamine has several applications in scientific research:
Wirkmechanismus
The mechanism by which N,O-Di(methylcarbamoyl)hydroxylamine exerts its effects involves the interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include the formation of stable complexes with the enzyme, leading to a decrease in enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,O-Dimethylhydroxylamine: Similar in structure but lacks the carbamoyl groups.
N-Methylhydroxylamine: Contains only one methyl group attached to the nitrogen atom.
Hydroxylamine: The parent compound without any substitutions.
Eigenschaften
CAS-Nummer |
4543-63-9 |
|---|---|
Molekularformel |
C4H9N3O3 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
amino N-methyl-N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-6-3(8)7(2)4(9)10-5/h5H2,1-2H3,(H,6,8) |
InChI-Schlüssel |
OXNNZPUGRJPFIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(C)C(=O)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)

![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)

![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)



![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

